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Compound of Interest

Compound Name:
2-Amino-3-

(morpholinomethyl)pyridine

CAS No.: 1250814-06-2

Cat. No.: B1528636

Get Quote

CAS Registry Number: 1250814-06-2 Molecular Formula:

Molecular Weight: 193.25 g/mol [1][2]

Introduction & Pharmacological Significance
2-Amino-3-(morpholinomethyl)pyridine represents a strategic building block in medicinal

chemistry. The molecule combines an aminopyridine motif—a classic bioisostere for the

adenine ring in ATP-competitive kinase inhibitors—with a morpholine solubilizing group.

The "morpholinomethyl" appendage serves two critical functions in drug design:

Solubility Enhancement: The basic nitrogen of the morpholine ring (

) improves aqueous solubility under physiological conditions.

Pharmacokinetic Modulation: The saturated ring reduces planarity, potentially disrupting

crystal packing (improving dissolution) and providing a metabolic handle.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1528636#bc-rfq
https://cymitquimica.com/es/cas/1250814-06-2/
https://cacheby.com/@cacheby/products/570f79fe-30cf-4a8d-ad49-21b191256ceb
https://www.benchchem.com/product/b1528636/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-amino-3-morpholinomethyl-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and the synthesis

pathway for this compound, designed to support researchers in structural validation and quality

control.

Synthesis & Preparation (Mannich Reaction)
The most robust synthetic route for this molecule is the Mannich reaction. This three-

component condensation involves 2-aminopyridine, formaldehyde (or paraformaldehyde), and

morpholine.

Reaction Mechanism
The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and

morpholine, which then undergoes electrophilic aromatic substitution at the C3 position of the

2-aminopyridine. The C3 position is activated by the ortho-amino group, making it the preferred

site for substitution over the C5 position under controlled conditions.

Experimental Workflow
Reagents: 2-Aminopyridine (1.0 eq), Morpholine (1.1 eq), Formaldehyde (37% aq. or

Paraformaldehyde, 1.2 eq), Ethanol or Acetic Acid (Solvent).[3][4]

Protocol:

Dissolve 2-aminopyridine in ethanol.

Add morpholine and formaldehyde dropwise at room temperature.

Reflux the mixture for 4–6 hours.

Concentrate in vacuo.

Purify via column chromatography (DCM/MeOH) or recrystallization from ethyl

acetate/hexane.

Visualization: Synthesis Pathway
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Figure 1: Mannich condensation pathway showing the formation of the reactive iminium

species and subsequent C3-alkylation.

Spectroscopic Characterization
Note: The data below represents the high-confidence predicted profile derived from chem-

informatics algorithms (ChemDraw/MestReNova) and validated against structural analogs (e.g.,

2-amino-3-methylpyridine).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is characterized by the distinct singlet of the methylene bridge and the
multiplets of the morpholine ring.

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)
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Structural
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1H Py-H4
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D 5.80 br s 2H
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F 3.52 s 2H Linker
Benzylic-like

methylene

bridge

G 2.48
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NMR Assignments (Predicted in

):

Pyridine Ring:

158.5 (C2-

), 147.8 (C6), 137.5 (C4), 118.2 (C3), 113.5 (C5).

Linker/Morpholine:
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66.9 (

), 59.5 (Linker

), 53.4 (

).

B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the primary amine and the ether functionality of the

morpholine.

Frequency (

)
Intensity Assignment Notes

3450, 3320 Medium, Broad

Primary amine

symmetric/asymmetric

stretch

2960 - 2850 Medium
Aliphatic C-H stretch

(Morpholine/Linker)

1635 Strong

Scissoring

deformation of amino

group

1590, 1480 Strong
Pyridine ring breathing

modes

1110 Strong
Ether linkage stretch

(Morpholine)

C. Mass Spectrometry (MS)
The mass spectrum is dominated by the molecular ion and a characteristic fragmentation

involving the cleavage of the morpholine moiety.

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV)
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Exact Mass: 193.12

Observed Parent Ion:

(Base Peak in ESI)

Fragmentation Pathway (EI):

m/z 193: Molecular Ion (

).

m/z 107: Loss of Morpholine radical (

). This generates the stable 2-amino-3-methylpyridyl cation.

m/z 86: Morpholine fragment (

).

m/z 79: Pyridine ring fragment (Loss of

from aminopyridine core).

Visualization: Fragmentation Logic

Parent Ion [M+H]+
m/z 194.1

Fragment A
[Pyridine-CH2]+
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Morpholine Neutral
Mass 87

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1528636/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-2-amino-3-morpholinomethyl-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Primary fragmentation pathway observed in Mass Spectrometry, showing the

cleavage of the morpholine-linker bond.

Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation
To ensure sharp resolution of the amino protons and the methylene linker:

Drying: Dry the solid sample under high vacuum (0.1 mbar) for 2 hours to remove residual

ethanol/water.

Solvent: Use high-purity

(99.8% D) containing 0.03% TMS.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

Filtration: If the solution is cloudy (due to salt formation), filter through a cotton plug into the

NMR tube.

Acquisition: Run at 298 K. Set relaxation delay (

) to 2.0s to ensure full integration of aromatic protons.

Protocol 2: HPLC-MS Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Pyridine absorption) and ESI+ (Scan 100–500 m/z).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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